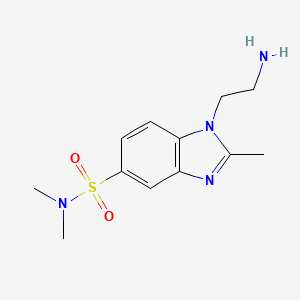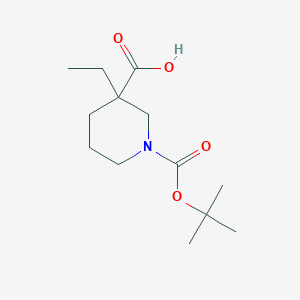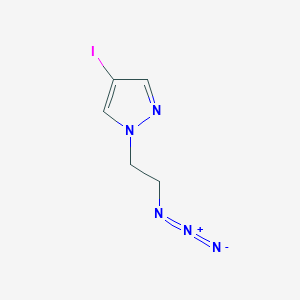
1-(2-azidoethyl)-4-iodo-1H-pyrazole
概要
説明
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of an appropriate pyrazole derivative with an azidoethyl compound. The exact method would depend on the specific structures of the starting materials .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
Azido compounds can participate in various chemical reactions, most notably click reactions with alkynes to form triazoles . Pyrazoles can also undergo various reactions depending on the substituents present on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Properties such as solubility, melting point, boiling point, etc., can be determined using various experimental techniques .科学的研究の応用
Multicomponent Pyrazole Synthesis
- Pyrazoles, including structures related to 1-(2-azidoethyl)-4-iodo-1H-pyrazole, are crucial in the synthesis of bioactive compounds and pharmaceuticals. A notable approach involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes, forming the N-N bond in pyrazoles via oxidation-induced coupling. This method avoids hazardous reagents like hydrazine, highlighting the importance of pyrazoles in synthetic chemistry (Pearce et al., 2020).
Arylation and N-Alkylation of Pyrazoles
- Pyrazoles are pivotal in developing complex arylated structures for pharmaceutical applications. A study reported the catalytic intermolecular C-H arylation of pyrazoles, demonstrating a new approach to synthesize complex arylated pyrazoles. This process highlights the versatility of pyrazoles in creating pharmacologically relevant compounds (Goikhman et al., 2009).
Homocoupling Reactions and Coordination Chemistry
- In coordination chemistry, pyrazoles, including those similar to 1-(2-azidoethyl)-4-iodo-1H-pyrazole, are used to synthesize bipyrazole ligands through homocoupling reactions. These ligands are instrumental in forming coordination polymers and metal-organic frameworks, underscoring the role of pyrazoles in materials science (Mogensen et al., 2020).
Biological Activities of Pyrazole Compounds
- Beyond their synthetic utility, pyrazole derivatives exhibit a broad spectrum of biological activities. Research has shown that these compounds, including potentially those structurally related to 1-(2-azidoethyl)-4-iodo-1H-pyrazole, serve as crucial pharmacophores in designing drugs with anti-inflammatory, antiviral, anticancer, and antibacterial properties. This highlights the significant potential of pyrazoles in drug development (Faria et al., 2017).
作用機序
The mechanism of action of such compounds would depend on their specific structure and the context in which they are used. For example, if used as a drug, the mechanism of action would depend on the biological target of the compound.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-azidoethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN5/c6-5-3-9-11(4-5)2-1-8-10-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNQUGUMJPWDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN=[N+]=[N-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-4-iodo-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione](/img/structure/B1531181.png)
![Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1531184.png)



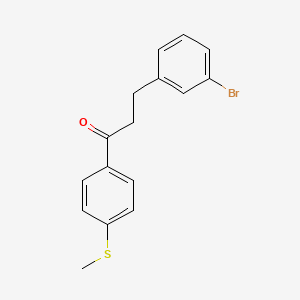
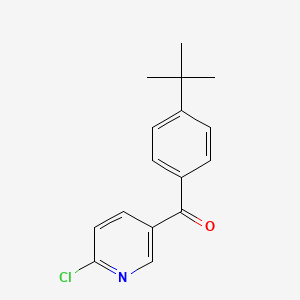

![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyrimidine](/img/structure/B1531196.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)
